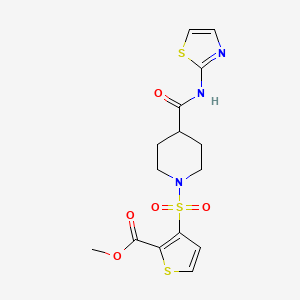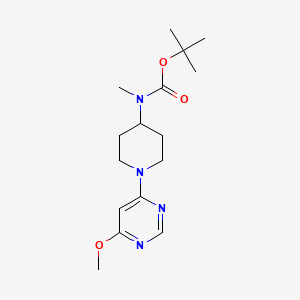
Methyl 3-((4-(thiazol-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-((4-(thiazol-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a compound that contains several functional groups, including a thiazole ring, a piperidine ring, a sulfonyl group, and a carboxylate ester . Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom or group. The carboxylate ester is a carbonyl (a carbon double-bonded to an oxygen) adjacent to an ether (an oxygen connected to two other atoms).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring could be formed through a condensation reaction involving a thiol and an amide. The piperidine ring could be formed through a cyclization reaction. The sulfonyl group could be introduced through a sulfonation reaction, and the carboxylate ester could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The thiazole and piperidine rings would add rigidity to the structure, while the sulfonyl group and carboxylate ester could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the thiazole ring could participate in electrophilic aromatic substitution reactions. The piperidine ring could undergo reactions at the nitrogen, such as alkylation or acylation. The sulfonyl group could be reduced to a sulfide, and the carboxylate ester could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. In general, compounds containing sulfonyl groups and carboxylate esters are polar and may have relatively high boiling points due to the ability to form hydrogen bonds .Scientific Research Applications
Organic Synthesis
“Methyl 3-((4-(thiazol-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate” is primarily used as a reagent or intermediate in organic synthesis . It’s a versatile compound that can participate in various chemical reactions, contributing to the creation of a wide range of organic compounds .
Piperidine Derivatives
This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Drug Design and Discovery
The compound’s piperidine moiety makes it a valuable building block in the design and discovery of potential drugs . It can be used to synthesize biologically active piperidines, contributing to the development of new therapeutic agents .
Photochemistry
In the field of photochemistry, this compound can be used as a precursor for photosensitizers and fluorescent dyes . These substances have applications in various areas, including medical diagnostics, solar energy conversion, and optoelectronics .
Material Science
The compound’s unique structure and properties may also make it useful in material science. For instance, it could potentially be used in the development of new materials with desirable optical or electronic properties .
Environmental Science
In environmental science, the compound could potentially be used in the development of sensors for detecting specific substances in the environment .
Future Directions
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity. It could also be interesting to study the properties of related compounds, such as those with different substituents on the rings or different types of esters .
properties
IUPAC Name |
methyl 3-[4-(1,3-thiazol-2-ylcarbamoyl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S3/c1-23-14(20)12-11(4-8-24-12)26(21,22)18-6-2-10(3-7-18)13(19)17-15-16-5-9-25-15/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCSACLVKRSTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((4-(thiazol-2-ylcarbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B2785932.png)


![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)



![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)
![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2785947.png)



![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2785955.png)